molecular formula C7H9ClN2 B6333008 1-(5-Chloropyridin-2-yl)ethanamine CAS No. 937399-51-4

1-(5-Chloropyridin-2-yl)ethanamine

Cat. No.: B6333008
CAS No.: 937399-51-4
M. Wt: 156.61 g/mol
InChI Key: HMFCMANDGJSIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 5-chloropyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(5-Chloropyridin-2-yl)ethanamine
  • 1-(6-Chloropyridin-2-yl)ethanamine
  • 4-Acetyl-2-chloropyridine

Comparison: 1-(5-Chloropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to 2-(5-Chloropyridin-2-yl)ethanamine, it may exhibit different chemical properties and reactivity due to the position of the substituent. Similarly, 1-(6-Chloropyridin-2-yl)ethanamine has a different substitution pattern, leading to variations in its chemical behavior .

Biological Activity

1-(5-Chloropyridin-2-yl)ethanamine, an organic compound with the molecular formula C7H9ClN, has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorinated pyridine ring and an ethylamine side group, which contribute to its unique interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of a chlorine atom at the 5-position of the pyridine ring enhances its binding affinity to various receptors and enzymes. The molecular weight of this compound is approximately 156.61 g/mol, which is relevant for its pharmacokinetic properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions that involve dysregulated enzymatic activity.
  • Receptor Modulation : Its ability to modulate receptor activity suggests potential applications in neurological disorders and other diseases where neurotransmitter systems are involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(5-Chloropyridin-2-yl)ethanamineSimilar structure but lacks the methyl group on the amineMore basic due to the absence of methyl substitution
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochlorideContains an ester and oxo groupMore complex structure with additional functional groups
5-Chloro-3-pyridineboronic acidContains a boronic acid group instead of an ethylamine groupUseful in cross-coupling reactions, differing reactivity profile

The combination of a pyridine ring, chlorine atom, and ethylamine group makes this compound particularly versatile for various chemical and biological studies.

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds related to chlorinated pyridines. For instance, research on chloropyridinyl esters demonstrated enzyme inhibitory and antiviral activities, indicating that modifications to the chloropyridine structure can lead to significant biological effects. One study reported that certain derivatives exhibited low nanomolar inhibition against specific proteases involved in viral replication .

Additionally, investigations into related compounds have revealed their cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be exploitable for therapeutic purposes . These findings highlight the importance of structural variations in determining biological activity.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFCMANDGJSIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Water (3 mL) and triphenylphosphine (702 mg) were added to a solution of 2-(1-azidoethyl)-5-chloropyridine (333 mg) in tetrahydrofuran (10 mL), and the reaction solution was stirred at 60° C. for two hours. The reaction solution was returned to room temperature. Dichloromethane and 5 N hydrochloric acid were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was made basic (pH 14) with a 5 N sodium hydroxide solution. Then, dichloromethane was added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 260 mg of the title compound.
Name
Quantity
3 mL
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reactant
Reaction Step One
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702 mg
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Reaction Step One
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2-(1-azidoethyl)-5-chloropyridine
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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